molecular formula C19H22N2O3S B11225065 N-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11225065
M. Wt: 358.5 g/mol
InChI Key: FJJRBFKRZLMASQ-UHFFFAOYSA-N
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Description

N-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide: is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one with thiourea in a microwave-induced reaction . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green synthesis methods, which minimize the use of hazardous reagents and solvents, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiazine derivatives with different oxidation states.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include various thiazine derivatives, sulfoxides, and sulfones, which have distinct chemical and biological properties .

Scientific Research Applications

N-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate receptor activities, leading to its pharmacological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and affecting cellular processes .

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

N-butyl-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C19H22N2O3S/c1-4-5-10-20-19(22)14-11-13(2)18-16(12-14)15-8-6-7-9-17(15)25(23,24)21(18)3/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22)

InChI Key

FJJRBFKRZLMASQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=C(C(=C1)C)N(S(=O)(=O)C3=CC=CC=C32)C

Origin of Product

United States

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